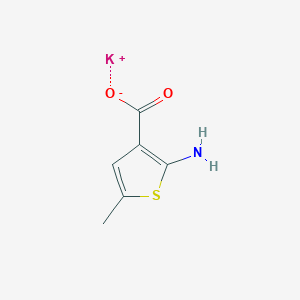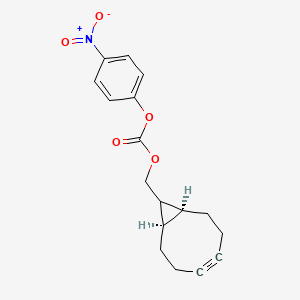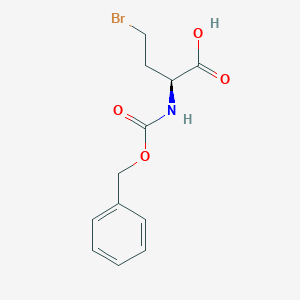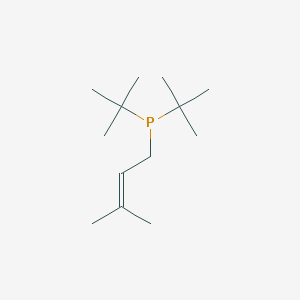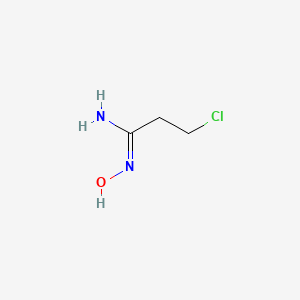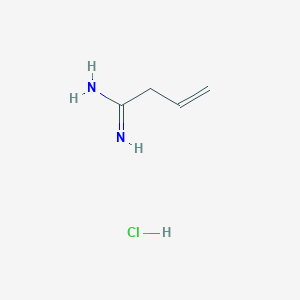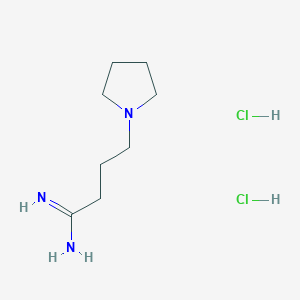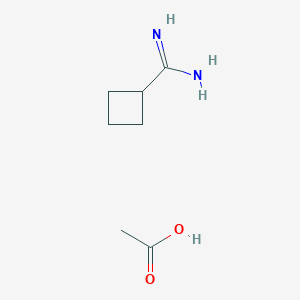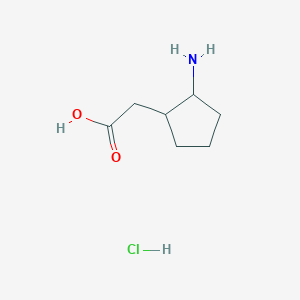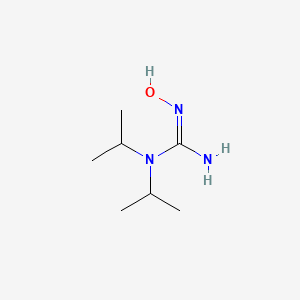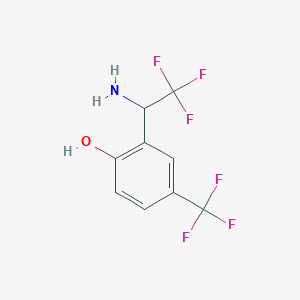
alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine, 97% (TFM-HBA-97%) is a highly fluorinated amine compound that has been used in a wide range of scientific research applications due to its unique properties. It is a versatile compound that has been used for a variety of purposes, including as a catalyst in organic synthesis, as a reagent for the functionalization of molecules, and as a model compound for studying the effects of fluorinated amines on biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
TFM-HBA-97% has been used in a wide range of scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis and as a reagent for the functionalization of molecules. It has also been used as a model compound for studying the effects of fluorinated amines on biochemical and physiological processes. Additionally, it has been used as a building block for the synthesis of novel fluorinated molecules.
Wirkmechanismus
The mechanism of action of TFM-HBA-97% is based on its ability to form strong hydrogen bonds with other molecules. The strong hydrogen bond formation allows the compound to bind to other molecules, allowing it to act as a catalyst or reagent for the functionalization of molecules. Additionally, the fluorinated nature of the compound allows it to interact with other molecules in a unique way, allowing it to be used as a model compound for studying the effects of fluorinated amines on biochemical and physiological processes.
Biochemical and Physiological Effects
TFM-HBA-97% has been studied for its potential effects on biochemical and physiological processes. It has been shown to affect the activity of enzymes, hormones, and other molecules involved in biochemical and physiological processes. Additionally, it has been studied for its potential effects on gene expression, with studies showing that it can modulate the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
TFM-HBA-97% has several advantages for use in lab experiments. It is a highly fluorinated compound, which allows it to interact with other molecules in a unique way. Additionally, it is relatively stable, allowing it to be used in a wide range of experiments. However, it is important to note that TFM-HBA-97% is a highly reactive compound and should be handled with care. Additionally, it is important to note that the compound is toxic and should be handled with appropriate safety precautions.
Zukünftige Richtungen
TFM-HBA-97% has a wide range of potential applications in scientific research. Potential future directions for research with this compound include the development of novel fluorinated molecules, the study of its effects on gene expression, and the development of methods for its use in organic synthesis. Additionally, further research could be conducted to explore its potential applications in medicine, such as its use as a drug or therapeutic agent. Finally, further research could be conducted to explore its potential use in industrial applications, such as its use as a catalyst or reagent in chemical processes.
Synthesemethoden
TFM-HBA-97% can be synthesized through a two-step reaction process. The first step involves the reaction of trifluoromethylbenzaldehyde with 2-amino-5-trifluoromethylpyridine in the presence of a base such as potassium carbonate or sodium hydroxide to form the desired amine compound. The second step involves the addition of hydrochloric acid to the reaction mixture to generate the desired product in high yields.
Eigenschaften
IUPAC Name |
2-(1-amino-2,2,2-trifluoroethyl)-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)4-1-2-6(17)5(3-4)7(16)9(13,14)15/h1-3,7,17H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPKRDOIOPRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C(F)(F)F)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

